Cas no 499995-78-7 ((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)

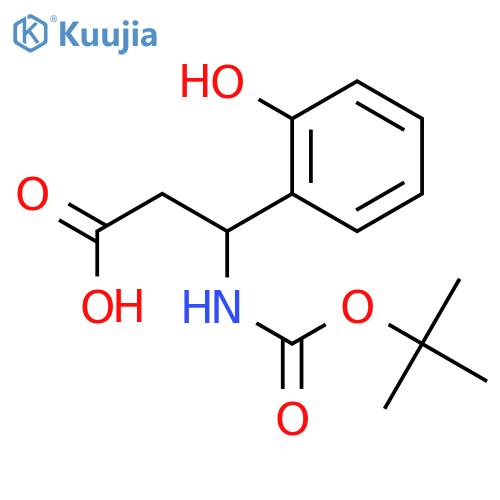

499995-78-7 structure

商品名:(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

CAS番号:499995-78-7

MF:C14H19NO5

メガワット:281.304364442825

MDL:MFCD03427901

CID:933027

PubChem ID:7014964

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

- BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID

- Boc-(S)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

- Boc-β-Phe(2-OH)-OH

- boc-(s)-3-amino-3-(2-hydroxyphenyl)propanoic acid

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid

- AS-68956

- AC-25415

- ZUA99578

- MFCD03427901

- AKOS016843803

- Boc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid

- DTXSID20426708

- CS-0179090

- (3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

- 499995-78-7

- (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid

- G78613

-

- MDL: MFCD03427901

- インチ: InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

- InChIKey: KWISQTDJMMIQCM-JTQLQIEISA-N

- ほほえんだ: CC(C)(OC(N[C@H](C1=CC=CC=C1O)CC(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 281.12600

- どういたいしつりょう: 281.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

- PSA: 95.86000

- LogP: 2.82360

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid セキュリティ情報

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | UBY302-250mg |

(S)-Boc-beta-Phe(2-OH)-OH |

499995-78-7 | 250mg |

$75.00 | 2024-07-19 | ||

| abcr | AB166179-1 g |

Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid |

499995-78-7 | 1 g |

€246.00 | 2023-07-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S300301-250mg |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |

499995-78-7 | 95% | 250mg |

¥503.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S300301-50mg |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |

499995-78-7 | 95% | 50mg |

¥154.90 | 2023-09-01 | |

| Aaron | AR00D8ZF-50mg |

BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID |

499995-78-7 | 95% | 50mg |

$23.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249760-100mg |

Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid |

499995-78-7 | 95+% | 100mg |

¥677.00 | 2024-05-11 | |

| A2B Chem LLC | AG17071-1g |

Boc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid |

499995-78-7 | ≥ 98% (HPLC) | 1g |

$271.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249760-5g |

Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid |

499995-78-7 | 95+% | 5g |

¥6627.00 | 2024-05-11 | |

| 1PlusChem | 1P00D8R3-5g |

BOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID |

499995-78-7 | ≥ 98% (HPLC) | 5g |

$919.00 | 2025-02-26 | |

| abcr | AB166179-5 g |

Boc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid |

499995-78-7 | 5 g |

€858.00 | 2023-07-20 |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 関連文献

-

1. Water

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

499995-78-7 ((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:499995-78-7)(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):182.0/555.0